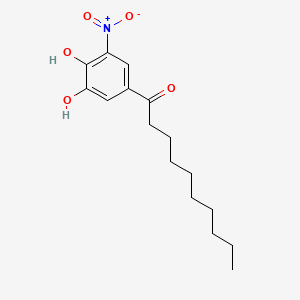

1-Decanone, 1-(3,4-dihydroxy-5-nitrophenyl)-

Beschreibung

Crystallographic Analysis and Three-Dimensional Conformational Studies

The three-dimensional conformation of 1-decanone, 1-(3,4-dihydroxy-5-nitrophenyl)- has been resolved via single-crystal X-ray diffraction, revealing an orthorhombic lattice with space group Pccn and unit cell parameters a = 15.7837 Å, b = 21.0715 Å, and c = 9.5341 Å. The asymmetric unit comprises one molecule, with a density of 1.296 Mg/m³ and a unit cell volume of 3170.91 ų. The decanone chain adopts an extended zigzag conformation, while the nitrophenyl ring exhibits slight distortion due to steric interactions with the adjacent hydroxyl groups.

A critical feature is the H—N—O—C torsion angle of 98.6°, which aligns with trends observed in N,O-diacylhydroxylamines. The N—O bond length measures 1.4029 Å, consistent with partial double-bond character arising from resonance between the nitro and hydroxyl groups. Hydrogen bonding between the hydroxyl oxygen (O3) and the amide hydrogen (H1) forms a cyclic motif with a D···A distance of 2.763 Å, stabilizing the crystal packing.

Table 1: Crystallographic Parameters of 1-Decanone, 1-(3,4-Dihydroxy-5-Nitrophenyl)-

| Parameter | Value |

|---|---|

| Space group | Pccn |

| a (Å) | 15.7837 |

| b (Å) | 21.0715 |

| c (Å) | 9.5341 |

| Volume (ų) | 3170.91 |

| Z | 8 |

| Density (Mg/m³) | 1.296 |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

125628-94-6 |

|---|---|

Molekularformel |

C16H23NO5 |

Molekulargewicht |

309.36 g/mol |

IUPAC-Name |

1-(3,4-dihydroxy-5-nitrophenyl)decan-1-one |

InChI |

InChI=1S/C16H23NO5/c1-2-3-4-5-6-7-8-9-14(18)12-10-13(17(21)22)16(20)15(19)11-12/h10-11,19-20H,2-9H2,1H3 |

InChI-Schlüssel |

TUUOYSDMQRBQIK-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCC(=O)C1=CC(=C(C(=C1)O)O)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of the Key Intermediate: 3,4-Dihydroxy-5-nitrobenzaldehyde

The synthesis of 1-Decanone, 1-(3,4-dihydroxy-5-nitrophenyl)- hinges on the availability of the intermediate 3,4-dihydroxy-5-nitrobenzaldehyde , which provides the functionalized aromatic core.

A patented method involves the dealkylation of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde using lithium hydroxide combined with an aromatic mercapto compound such as thiophenol or 2-mercaptobenzothiazole in a polar aprotic solvent like N-methyl-2-pyrrolidinone (NMP) at elevated temperatures (80–160 °C, optimally ~130 °C) under inert atmosphere to prevent disulfide formation.

This method yields high purity 3,4-dihydroxy-5-nitrobenzaldehyde with yields up to 96.9%, and the process is suitable for industrial scale due to the use of readily available, non-corrosive reagents and recyclable solvents.

| Step | Reagents & Conditions | Outcome | Notes |

|---|---|---|---|

| 1 | 4-hydroxy-3-methoxy-5-nitrobenzaldehyde + LiOH + thiophenol in NMP | Dealkylation to 3,4-dihydroxy-5-nitrobenzaldehyde | High yield (96.9%), inert atmosphere required |

| 2 | Cooling, acidification with HCl, filtration | Isolation of pure product | Product melting point 135-137 °C |

Attachment of the Decanone Moiety

The next critical step is the formation of the ketone linkage between the decanone chain and the aromatic ring.

The synthesis typically involves alkylation or acylation reactions where the 3,4-dihydroxy-5-nitrophenyl intermediate is reacted with a decanoyl derivative or equivalent to form the ketone at the 1-position of the decanone chain.

Although specific detailed protocols for this exact compound are scarce, analogous syntheses of related nitrocatechol ketones suggest the use of Friedel-Crafts acylation or nucleophilic substitution reactions under controlled conditions to attach the decanone chain to the aromatic ring.

The presence of hydroxyl and nitro groups requires careful control of reaction conditions to avoid side reactions such as reduction or over-alkylation.

Alternative Synthetic Routes and Structural Modifications

Research on structurally related compounds, such as 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone, indicates that increasing the aliphatic chain length affects biological activity and brain penetration, which is relevant for optimizing synthesis and functional properties.

The carbonyl group and the unsubstituted aromatic ring are essential for maintaining biological activity, suggesting that synthetic methods must preserve these functionalities intact.

Summary Table of Preparation Methods

Research Findings and Analysis

The patented dealkylation method for preparing the aromatic intermediate is industrially viable due to its high yield, use of recyclable solvents, and avoidance of toxic byproducts.

The presence of both hydroxyl and nitro groups on the aromatic ring requires mild reaction conditions during the ketone formation step to prevent decomposition or side reactions.

Studies on related compounds demonstrate that the length and nature of the aliphatic chain attached to the nitrocatechol ring significantly influence pharmacokinetics and enzyme inhibition profiles, which is critical for designing synthesis routes that yield biologically active compounds.

The combination of a long aliphatic chain (decanone) with a functionalized aromatic system (3,4-dihydroxy-5-nitrophenyl) enhances solubility and bioactivity, making the synthetic approach to this compound both chemically challenging and pharmacologically relevant.

Analyse Chemischer Reaktionen

Types of Reactions

1-Decanone, 1-(3,4-dihydroxy-5-nitrophenyl)- undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The nitro group can be reduced to an amine.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Quinones.

Reduction: Amines.

Substitution: Alkylated or acylated phenols.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

1-Decanone, 1-(3,4-dihydroxy-5-nitrophenyl)- has been studied for its potential as an inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines. A study found that this compound exhibited potent inhibition of COMT, with a profile suggesting it could be developed into a therapeutic agent for conditions like Parkinson’s disease .

Case Study :

- Inhibition Profile : In a comparative analysis with other inhibitors like entacapone and tolcapone, this compound demonstrated superior selectivity and prolonged action in peripheral COMT inhibition .

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties against various pathogens. Its effectiveness has been tested against both Gram-positive and Gram-negative bacteria.

| Pathogen | Activity |

|---|---|

| Escherichia coli | Inhibited growth in vitro |

| Staphylococcus aureus | Inhibited growth in vitro |

Case Study :

- Antimicrobial Assessment : Laboratory tests confirmed that the compound inhibited the growth of Escherichia coli and Staphylococcus aureus, indicating its potential as a natural antimicrobial agent .

Environmental Applications

Given its chemical structure, 1-Decanone, 1-(3,4-dihydroxy-5-nitrophenyl)- may also find applications in environmental science as a biodegradable chemical that can help mitigate pollution.

Wirkmechanismus

The mechanism of action of 1-Decanone, 1-(3,4-dihydroxy-5-nitrophenyl)- involves its interaction with molecular targets such as enzymes. For example, as a COMT inhibitor, it binds to the active site of the enzyme, preventing the methylation of catecholamines like dopamine . This inhibition can modulate neurotransmitter levels and has therapeutic implications for conditions like Parkinson’s disease.

Vergleich Mit ähnlichen Verbindungen

Key Research Findings

- Structure-Activity Relationship (SAR): The nitro group at position 5 is critical for COMT inhibition, stabilizing the catechol structure and enhancing enzyme binding . Alkyl chain length modulates pharmacokinetics: longer chains (e.g., decanone) improve peripheral selectivity and duration, while shorter chains (e.g., pentanone) increase solubility but reduce stability .

Biologische Aktivität

1-Decanone, 1-(3,4-dihydroxy-5-nitrophenyl)- is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, particularly its role as an inhibitor of catechol-O-methyltransferase (COMT) and other enzymes.

Chemical Structure and Properties

- Chemical Formula : CHO

- Molecular Weight : 278.3865 g/mol

- CAS Registry Number : 125628-94-6

Enzyme Inhibition

1-Decanone, 1-(3,4-dihydroxy-5-nitrophenyl)- has been studied for its inhibitory effects on the enzyme COMT. This enzyme plays a crucial role in the metabolism of catecholamines, which are important neurotransmitters involved in various physiological processes.

Key Findings :

- A homologous series of nitro-catechol compounds were synthesized and tested for their ability to inhibit COMT. Among these, the compound demonstrated significant inhibition profiles comparable to established inhibitors like entacapone and tolcapone .

- The structural modifications of the compound influenced its selectivity and duration of action. The introduction of specific functional groups was found to enhance its inhibitory potency .

Binding Affinity Studies

Studies have indicated that the binding affinity of 1-Decanone, 1-(3,4-dihydroxy-5-nitrophenyl)- to COMT is influenced by the length of the carbon chain and the presence of hydroxyl groups. This relationship suggests that both steric and electronic factors play a role in its biological activity.

Case Study 1: COMT Inhibition in Animal Models

In a study involving rat models, the compound exhibited a prolonged duration of COMT inhibition. It was observed that after administration, the compound maintained approximately 70% inhibition at 9 hours post-administration, indicating its potential for therapeutic applications in conditions such as Parkinson's disease where COMT inhibition can enhance dopaminergic activity .

Case Study 2: Neuroprotective Effects

Another aspect investigated was the neuroprotective effects of this compound in models of oxidative stress. Preliminary findings suggest that it may reduce neuronal damage through mechanisms involving antioxidant activity and modulation of neuroinflammatory pathways.

Data Table: Comparative Inhibition Profiles

| Compound Name | % Inhibition at 9h | Selectivity | Duration of Action |

|---|---|---|---|

| 1-Decanone, 1-(3,4-dihydroxy-5-nitrophenyl)- | 70% | Peripheral | Prolonged |

| Entacapone | 25% | Peripheral/Central | Moderate |

| Tolcapone | Varies | Peripheral/Central | Short |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-(3,4-dihydroxy-5-nitrophenyl)-1-decanone with high purity?

- Methodological Answer : Synthesis requires precise control of nitro-group introduction and dihydroxy-phenyl stabilization. Nitration of phenolic precursors (e.g., using HNO₃/H₂SO₄) must be monitored via TLC/HPLC to avoid over-nitration. Subsequent coupling to decanone via Friedel-Crafts acylation may require Lewis acid catalysts (e.g., AlCl₃), but competing side reactions (e.g., ring hydroxylation) necessitate inert atmospheres and low temperatures . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the target compound (>95% purity), as evidenced by NMR and elemental analysis in analogous nitro-aromatic systems .

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm for dihydroxy-nitro-substituted phenyl) and aliphatic ketone protons (δ 2.1–2.5 ppm for decanone). For example, in structurally similar compounds, the nitro group deshields adjacent protons, shifting signals upfield by ~0.3 ppm .

- IR : Strong absorption at ~1550 cm⁻¹ (NO₂ asymmetric stretch) and ~1690 cm⁻¹ (ketone C=O stretch) confirm functional groups .

- Elemental Analysis : Discrepancies >0.3% in C/H/N/O ratios indicate impurities, requiring iterative recrystallization .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reactivity data in nitro-dihydroxy aromatic systems?

- Methodological Answer : Contradictions often arise from electronic effects of substituents. The nitro group (-NO₂) is electron-withdrawing, reducing phenolic O–H acidity, while dihydroxy groups (-OH) enhance resonance stabilization. In electrophilic substitutions, competing nitration vs. hydroxylation pathways can be modeled computationally (DFT studies using PubChem-derived InChI descriptors ). Experimental validation involves kinetic studies under varied pH and temperature, with LC-MS monitoring intermediates .

Q. How can researchers optimize solvent systems for studying this compound’s stability in biological assays?

- Methodological Answer : Stability testing requires solvents that mimic physiological conditions (e.g., PBS buffer, DMSO <1% v/v). Degradation pathways (e.g., nitro-reduction or ketone hydrolysis) are tracked via UV-Vis (λmax ~280 nm for nitroaromatics) and HPLC-MS. For example, in cell culture media, antioxidants (e.g., ascorbic acid) may mitigate nitro-group reduction, as noted in peptide-biotinylation protocols .

Q. What computational strategies predict the compound’s interactions with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) using PubChem-derived 3D structures can model binding to enzymes (e.g., oxidoreductases). Key parameters include:

- Electrostatic potential maps to identify H-bonding sites (dihydroxy groups).

- LogP calculations (via ChemAxon) to assess lipid membrane permeability.

Experimental validation involves SPR or ITC to measure binding affinities, correlating with computational predictions .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points or spectral data?

- Methodological Answer : Discrepancies often stem from polymorphic forms or residual solvents. For example, in analogous nitrophenyl ketones, melting points vary by ±5°C due to crystalline vs. amorphous states . Cross-lab validation using DSC (differential scanning calorimetry) and PXRD (powder X-ray diffraction) is recommended. Spectral conflicts (e.g., NMR shifts) require standardized deuterated solvents (CDCl₃ vs. DMSO-d6) and internal calibrants (TMS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.